molecular formula C10H8O2 B11945229 3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione CAS No. 826-65-3

3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione

Cat. No.: B11945229
CAS No.: 826-65-3
M. Wt: 160.17 g/mol
InChI Key: CQDFTDKTCBPRCW-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RCL T294551 are not extensively documented. it is typically synthesized through standard organic synthesis techniques.

Chemical Reactions Analysis

RCL T294551 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include strong bases like sodium amide (NaNH2) for deprotonation and elimination reactions , and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RCL T294551 has various scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

826-65-3

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione

InChI

InChI=1S/C10H8O2/c11-8-4-3-5-6-1-2-7(9(5)8)10(6)12/h1-7,9H

InChI Key

CQDFTDKTCBPRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C(C1C2=O)C=CC3=O

Origin of Product

United States

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